5-(4-Ethylpiperazin-1-yl)pentan-1-amine
Description
5-(4-Ethylpiperazin-1-yl)pentan-1-amine is a tertiary amine featuring a pentanamine backbone substituted at the fifth carbon with a 4-ethylpiperazine moiety. Its molecular formula is C₁₁H₂₅N₃, with a molecular weight of 199.34 g/mol. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate solubility, bioavailability, and receptor interactions via their basic nitrogen centers.
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12/h2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQVWTWHWZATIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylpiperazin-1-yl)pentan-1-amine typically involves the reaction of 1-ethylpiperazine with a suitable alkylating agent. One common method is the alkylation of 1-ethylpiperazine with 1-bromopentane under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylpiperazin-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
5-(4-Ethylpiperazin-1-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and synthetic differences between 5-(4-Ethylpiperazin-1-yl)pentan-1-amine and its analogs:
Key Observations:
Methylpiperazine derivatives (e.g., Compound 235 in ) are more polar, favoring aqueous solubility, which is critical for intravenous drug formulations .
Backbone Modifications :
- Pentanamine vs. Pyrimidine : The flexible pentanamine chain in the target compound may improve conformational adaptability for receptor binding, whereas the rigid pyrimidine backbone in Compound 235 enables π-π stacking interactions with aromatic residues in enzyme active sites .
- Cyclohexane Backbone : Cyclohexylamine derivatives (e.g., Compound 289) introduce stereochemical complexity, which can enhance target selectivity but complicate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
